Cas no 1235011-96-7 ((3S)-4-benzylmorpholine-3-carboxylic acid)

(3S)-4-benzylmorpholine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (S)-4-Benzyl-3-morpholinecarboxylic Acid
- (3S)-4-benzylmorpholine-3-carboxylic acid
- 4-BENZYL-3(S)-MORPHOLINECARBOXYLIC ACID
- AB1000364
- AC1LTT6C
- AG-A-08348
- CTK7I3350
- SureCN6949282
- (S)-4-Benzylmorpholine-3-carboxylic acid
- DTXSID90363818
- A890708
- (S)-4-Benzylmorpholine-3-carboxylicacid
- AS-69302
- 3-Morpholinecarboxylic acid, 4-(phenylmethyl)-, (3S)-
- AKOS022183497
- CS-0098130
- SCHEMBL6949282
- 1235011-96-7
- MFCD06799463
- DB-020347
- AC3301
-
- MDL: MFCD06799463
- インチ: InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1
- InChIKey: XZVHBJHXLYHSNN-NSHDSACASA-N
- ほほえんだ: C1=CC=C(C=C1)CN2CCOC[C@H]2C(=O)O
計算された属性
- せいみつぶんしりょう: 221.10519334g/mol
- どういたいしつりょう: 221.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 49.8Ų
(3S)-4-benzylmorpholine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ1044-500MG |
(3S)-4-benzylmorpholine-3-carboxylic acid |
1235011-96-7 | 95% | 500MG |
¥ 2,620.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJ1044-250MG |
(3S)-4-benzylmorpholine-3-carboxylic acid |
1235011-96-7 | 95% | 250MG |
¥ 970.00 | 2023-04-06 | |
eNovation Chemicals LLC | D688222-5g |
(S)-4-Benzyl-3-morpholinecarboxylic Acid |
1235011-96-7 | 95% | 5g |
$820 | 2024-07-20 | |
abcr | AB548651-5 g |
(S)-4-Benzyl-3-morpholinecarboxylic acid; . |
1235011-96-7 | 5g |
€1227.00 | 2023-06-14 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005133-1g |
(S)-4-Benzyl-3-morpholinecarboxylic Acid |
1235011-96-7 | ≥95% | 1g |
¥1705.00 | 2024-07-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL987-50mg |
(3S)-4-benzylmorpholine-3-carboxylic acid |
1235011-96-7 | 97% | 50mg |
612.0CNY | 2021-08-04 | |
Chemenu | CM163252-100mg |
(S)-4-Benzylmorpholine-3-carboxylic acid |
1235011-96-7 | 95% | 100mg |
$127 | 2023-02-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL987-200mg |
(3S)-4-benzylmorpholine-3-carboxylic acid |
1235011-96-7 | 97% | 200mg |
1529.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | Y0975240-1g |
(S)-4-Benzyl-3-morpholinecarboxylic acid |
1235011-96-7 | 95% | 1g |
$400 | 2024-07-24 | |
Ambeed | A581278-1g |
(S)-4-Benzylmorpholine-3-carboxylic acid |
1235011-96-7 | 97% | 1g |
$246.0 | 2025-02-25 |
(3S)-4-benzylmorpholine-3-carboxylic acid 関連文献
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
(3S)-4-benzylmorpholine-3-carboxylic acidに関する追加情報
Comprehensive Overview of (3S)-4-benzylmorpholine-3-carboxylic acid (CAS No. 1235011-96-7): Properties, Applications, and Industry Insights
(3S)-4-benzylmorpholine-3-carboxylic acid (CAS No. 1235011-96-7) is a chiral organic compound with a morpholine core and a benzyl substituent, widely recognized for its versatility in pharmaceutical and chemical research. This compound belongs to the class of morpholine derivatives, which are pivotal in drug design due to their ability to modulate biological activity. The carboxylic acid functional group further enhances its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly focusing on chiral building blocks like this compound to develop enantioselective drugs, aligning with the growing demand for precision medicine.
The structural uniqueness of (3S)-4-benzylmorpholine-3-carboxylic acid lies in its stereocenter at the 3-position, which influences its interactions with biological targets. This feature is critical for applications in asymmetric synthesis and catalysis, where enantiopurity is essential. Recent studies highlight its potential as a precursor for kinase inhibitors and GPCR modulators, addressing trending topics in oncology and neurology. With the rise of AI-driven drug discovery, compounds like this are gaining attention for their role in virtual screening and molecular docking simulations, answering frequent queries about "how to optimize lead compounds computationally."
From a synthetic perspective, (3S)-4-benzylmorpholine-3-carboxylic acid is often synthesized via stereoselective methods, such as enzymatic resolution or chiral auxiliary-assisted reactions. Its benzyl-protected morpholine moiety offers stability under diverse reaction conditions, a property highly sought after in peptide chemistry and prodrug development. Industry professionals frequently search for "scalable synthesis routes for morpholine derivatives," underscoring the need for cost-effective and sustainable production methods. Innovations in flow chemistry and green solvents are now being explored to meet these demands.
Beyond pharmaceuticals, this compound finds niche applications in material science, particularly in designing smart polymers and ligands for metal-organic frameworks (MOFs). Its carboxylate group enables chelation with metal ions, a feature relevant to catalysis and sensor development. As sustainability becomes a global priority, researchers are investigating its role in biodegradable materials, tapping into the popular search trend of "eco-friendly chemical alternatives."
Quality control and analytical characterization of (3S)-4-benzylmorpholine-3-carboxylic acid rely on advanced techniques like HPLC, NMR, and mass spectrometry, ensuring compliance with regulatory standards. The compound’s CAS registry number (1235011-96-7) serves as a unique identifier in global databases, facilitating trade and research collaboration. For those inquiring about "how to verify chiral purity," chiral stationary phase chromatography remains the gold standard.
In summary, (3S)-4-benzylmorpholine-3-carboxylic acid exemplifies the intersection of chiral chemistry and applied research, addressing contemporary challenges in drug development and sustainable technology. Its multifaceted applications and alignment with industry trends ensure its continued relevance in scientific discourse.
1235011-96-7 ((3S)-4-benzylmorpholine-3-carboxylic acid) 関連製品
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